ethyl 4-(4-bromophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that combines a bromophenyl group, a xanthene moiety, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: Bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the xanthene derivative: Condensation reactions involving appropriate starting materials to form the xanthene core.
Coupling reactions: Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to link the bromophenyl and xanthene moieties.
Formation of the thiophene carboxylate: Esterification reactions to introduce the ethyl carboxylate group onto the thiophene ring.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action for ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-FLUOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4-(4-BROMOPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
Molecular Formula |
C27H20BrNO4S |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H20BrNO4S/c1-2-32-27(31)24-20(16-11-13-17(28)14-12-16)15-34-26(24)29-25(30)23-18-7-3-5-9-21(18)33-22-10-6-4-8-19(22)23/h3-15,23H,2H2,1H3,(H,29,30) |
InChI Key |
SBYPVURDUOPPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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